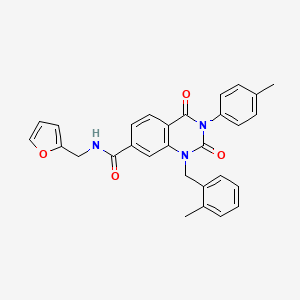![molecular formula C20H19N3O3 B11424745 2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11424745.png)
2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2,5-dioxo-1-phenyl-3-(prop-2-en-1-yl)imidazolidin-4-yl]-N-phenylacetamide: is a complex organic compound with a fascinating structure. Let’s break it down:
Imidazole Core: The compound features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is amphoteric, displaying both acidic and basic properties. It’s a fundamental building block found in various natural products, including histidine, purine, histamine, and DNA structures.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One common approach involves the condensation of an imidazole derivative with an appropriate phenylacetic acid derivative. The reaction typically occurs under mild conditions, yielding the desired product.
Industrial Production:: While industrial-scale production methods may vary, the synthesis often involves efficient and scalable processes. Researchers have optimized these methods to ensure high yields and purity.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The imidazole ring can undergo oxidation or reduction reactions, leading to various functionalized derivatives.
Substitution Reactions: Substituents on the phenyl ring can be modified via electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, oxidative cleavage of the double bond may involve potassium permanganate (KMnO₄) in acidic medium.
Major Products:: The compound’s reactivity allows for diverse products, including imidazole derivatives with altered substituents or functional groups.
Scientific Research Applications
Chemistry::
Building Block: Researchers use this compound as a building block for designing novel molecules.
Catalysis: Modified imidazole derivatives serve as catalysts in various reactions.
Antibacterial and Antifungal Properties: Some imidazole derivatives exhibit antibacterial and antifungal activities.
Histamine Receptor Modulation: Imidazole-based drugs like clemizole and astemizole target histamine receptors.
Drug Development: The compound’s derivatives contribute to drug discovery.
Agrochemicals: Imidazole-based compounds find applications in pesticides and herbicides.
Mechanism of Action
The precise mechanism of action for this compound depends on its specific derivatives. it often involves interactions with cellular receptors, enzymes, or metabolic pathways.
Comparison with Similar Compounds
While this compound has unique features, it shares similarities with other imidazole-containing molecules. Notable examples include clemizole, etonitazene, and omeprazole.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(2,5-dioxo-1-phenyl-3-prop-2-enylimidazolidin-4-yl)-N-phenylacetamide |
InChI |
InChI=1S/C20H19N3O3/c1-2-13-22-17(14-18(24)21-15-9-5-3-6-10-15)19(25)23(20(22)26)16-11-7-4-8-12-16/h2-12,17H,1,13-14H2,(H,21,24) |
InChI Key |
OVXWKQDUUUVPRB-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(C(=O)N(C1=O)C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B11424662.png)
![8-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11424664.png)
![N-(4-fluorophenyl)-2-[3-(4-methylbenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B11424675.png)
![1-(3,4-dimethylphenyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11424678.png)
![4-[(3,5-Dichlorophenyl)amino]-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B11424679.png)
![2-{[2-(2-Chlorophenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B11424680.png)
![N-(1,3-benzodioxol-5-yl)-2-(4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11424686.png)
![3-amino-N-(4-ethoxyphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11424693.png)
![methyl (2Z)-2-[3-methoxy-4-(2-methylpropoxy)benzylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11424696.png)
![N-(4-acetylphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11424698.png)

![dimethyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11424734.png)
![6-(3-chlorobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11424742.png)
![1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B11424747.png)
